[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can be achieved through a multi-step process. One common method involves the condensation of 3-methoxybenzaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde, followed by reductive amination. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- [(3-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- [(3-methoxyphenyl)methyl][(1-butyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the propyl-substituted pyrazole ring allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-8-18-9-7-14(17-18)12-16-11-13-5-4-6-15(10-13)19-2/h4-7,9-10,16H,3,8,11-12H2,1-2H3 |
InChI Key |
CBNKQCKIJOGDDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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